molecular formula C10H15F3N2O2 B1481344 Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone CAS No. 2097999-79-4

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1481344
CAS No.: 2097999-79-4
M. Wt: 252.23 g/mol
InChI Key: QGEIMOCHBIQWFO-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of azetidine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone
  • Azetidin-3-yl(3-(hydroxymethyl)-4-(fluoromethyl)pyrrolidin-1-yl)methanone
  • Azetidin-3-yl(3-(hydroxymethyl)-4-(chloromethyl)pyrrolidin-1-yl)methanone

Uniqueness

Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

azetidin-3-yl-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O2/c11-10(12,13)8-4-15(3-7(8)5-16)9(17)6-1-14-2-6/h6-8,14,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEIMOCHBIQWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C(C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)methanone

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